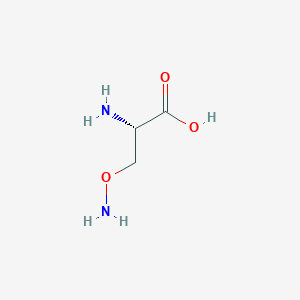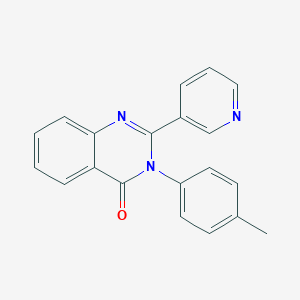![molecular formula C17H15NO2 B224143 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene, also known as DAPTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. DAPTA is a peptide molecule that has shown promising results in the treatment of various diseases, including HIV and cancer. In
Mechanism of Action
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene exerts its effects by binding to specific receptors on the surface of cells. The binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to these receptors triggers various signaling pathways that lead to the desired biological effect. For example, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CD4 receptor on T-cells inhibits the entry of HIV into host cells. Similarly, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CXCR4 receptor on cancer cells induces apoptosis.
Biochemical and Physiological Effects
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have various biochemical and physiological effects. In addition to its antiviral and anticancer effects, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have anti-inflammatory properties. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its specificity for certain receptors. This specificity allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, one of the limitations of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene. One area of focus is the optimization of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's pharmacokinetic properties to improve its effectiveness in vivo. This can be achieved through the development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene analogs or the use of drug delivery systems. Another area of focus is the exploration of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of new synthesis methods for 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can improve its availability for research purposes and facilitate its translation into clinical practice.
Conclusion
In conclusion, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that has shown promising results in scientific research for its potential applications in medicine. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's specificity for certain receptors allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging, and its relatively short half-life can limit its effectiveness in vivo. Nevertheless, the future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene are promising, and further studies are needed to fully explore its potential in medicine.
Synthesis Methods
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is cleaved from the resin using a suitable cleavage agent, purified, and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Scientific Research Applications
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been extensively studied in scientific research for its potential applications in medicine. One of the most promising applications of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is in the treatment of HIV. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to inhibit the entry of HIV into host cells by binding to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from attaching to the host cell and entering it, thereby inhibiting the replication of the virus.
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has also shown potential in the treatment of cancer. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can induce apoptosis (programmed cell death) in cancer cells by binding to the CXCR4 receptor on the surface of cancer cells. This binding triggers a signaling pathway that leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
properties
Product Name |
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2,9-dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C17H15NO2/c1-2-7-13-12(6-1)16-10-5-11-17(16,18-13)20-15-9-4-3-8-14(15)19-16/h1-4,6-9,18H,5,10-11H2 |
InChI Key |
UTXNQJRJUGZCKH-UHFFFAOYSA-N |
SMILES |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
Canonical SMILES |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)

